molecular formula C8H14O5 B13791495 Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate CAS No. 76325-19-4

Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate

Cat. No.: B13791495
CAS No.: 76325-19-4
M. Wt: 190.19 g/mol
InChI Key: VQYPEAJELJYYML-UHFFFAOYSA-N
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Description

Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O5. It features a cyclopentane ring substituted with hydroxyl, methoxy, and ester functional groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate typically involves the esterification of cyclopentanecarboxylic acid derivatives. One common method includes the reaction of 1,2-dihydroxy-4-methoxycyclopentane with methanol in the presence of an acid catalyst to form the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Uniqueness: Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate is unique due to its combination of hydroxyl, methoxy, and ester groups on a cyclopentane ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

76325-19-4

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O5/c1-12-5-3-6(9)8(11,4-5)7(10)13-2/h5-6,9,11H,3-4H2,1-2H3

InChI Key

VQYPEAJELJYYML-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C(C1)(C(=O)OC)O)O

Origin of Product

United States

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